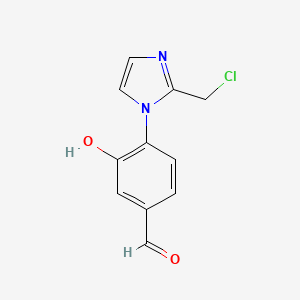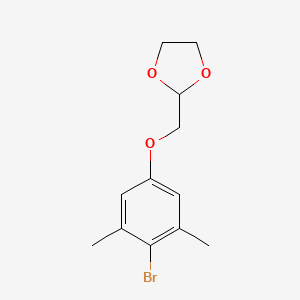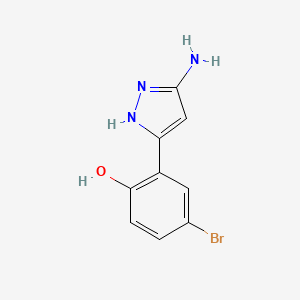
5,6-Dichloro-2-cyclopropylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6-Dichloro-2-cyclopropylnicotinonitrile: is a chemical compound with the molecular formula C9H6Cl2N2 and a molecular weight of 213.06 g/mol . It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms at the 5th and 6th positions and a cyclopropyl group at the 2nd position of the pyridine ring . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dichloro-2-cyclopropylnicotinonitrile typically involves the chlorination of 2-cyclopropylnicotinonitrile. The reaction is carried out under controlled conditions using chlorine gas or other chlorinating agents. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes. The use of continuous flow reactors and advanced chlorination techniques ensures efficient production with minimal by-products. Safety measures are implemented to handle the hazardous nature of chlorine gas .
Analyse Chemischer Reaktionen
Types of Reactions: 5,6-Dichloro-2-cyclopropylnicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted nicotinonitriles.
Oxidation Products: Corresponding oxides or carboxylic acids.
Reduction Products: Amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5,6-Dichloro-2-cyclopropylnicotinonitrile is used as a building block in organic synthesis. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: In biological research, this compound is used to study the effects of chlorinated nicotinonitriles on cellular processes.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules .
Wirkmechanismus
The mechanism of action of 5,6-Dichloro-2-cyclopropylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound it interacts with .
Vergleich Mit ähnlichen Verbindungen
5,6-Dichloro-2-cyclopropylpyridine: Similar structure but lacks the nitrile group.
2-Cyclopropylnicotinonitrile: Lacks the chlorine atoms at the 5th and 6th positions.
5,6-Dichloronicotinonitrile: Lacks the cyclopropyl group.
Uniqueness: 5,6-Dichloro-2-cyclopropylnicotinonitrile is unique due to the combination of chlorine atoms and a cyclopropyl group on the nicotinonitrile scaffold. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Eigenschaften
Molekularformel |
C9H6Cl2N2 |
|---|---|
Molekulargewicht |
213.06 g/mol |
IUPAC-Name |
5,6-dichloro-2-cyclopropylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H6Cl2N2/c10-7-3-6(4-12)8(5-1-2-5)13-9(7)11/h3,5H,1-2H2 |
InChI-Schlüssel |
JACXUHDZCZGYLS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=NC(=C(C=C2C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl imidazo[1,2-A]pyrazine-6-carboxylate](/img/structure/B11785096.png)

![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11785103.png)



![3-Chloro-N-cyclohexyl-N-(2-((2-methyl-5-nitrophenyl)amino)-2-oxoethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11785124.png)
![1-Cyclopentyl-1H-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B11785135.png)
![6,8-dichloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11785143.png)

![5-Methylthieno[2,3-B]pyridine-2-carboxylic acid](/img/structure/B11785151.png)

